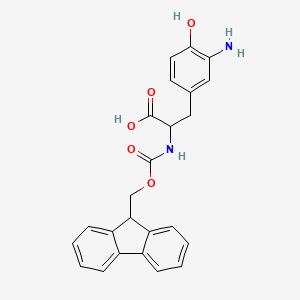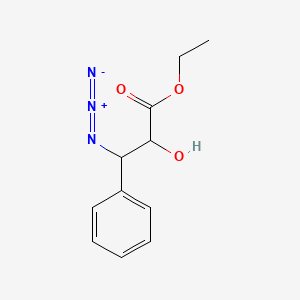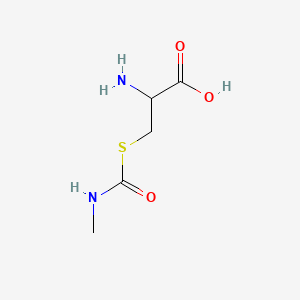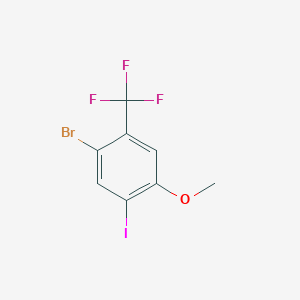![molecular formula C24H22F4N2O10S B12288972 6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288972.png)
6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[1-[4-氰基-3-(三氟甲基)苯胺基]-3-(4-氟苯基)磺酰基-2-甲基-1-氧代丙烷-2-基]氧基-3,4,5-三羟基氧杂环己烷-2-羧酸是一种复杂的有机化合物,在医药化学和材料科学等领域具有潜在的应用价值。该化合物包含多个官能团,包括氰基、三氟甲基、磺酰基和羧酸,这些官能团赋予其独特的化学性质和反应活性。
准备方法
合成路线和反应条件
6-[1-[4-氰基-3-(三氟甲基)苯胺基]-3-(4-氟苯基)磺酰基-2-甲基-1-氧代丙烷-2-基]氧基-3,4,5-三羟基氧杂环己烷-2-羧酸的合成通常涉及多步有机反应。该过程始于关键中间体的制备,例如 4-氰基-3-(三氟甲基)苯胺和 4-氟苯磺酰氯。然后,这些中间体进行偶联反应,通常使用诸如 N,N'-二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP) 的试剂来促进酰胺和酯键的形成。
工业生产方法
该化合物的工业生产可能涉及优化反应条件,以确保高收率和高纯度。连续流动合成和自动反应监测等技术可用于扩大生产过程。此外,重结晶和色谱等纯化方法用于分离最终产物。
化学反应分析
反应类型
6-[1-[4-氰基-3-(三氟甲基)苯胺基]-3-(4-氟苯基)磺酰基-2-甲基-1-氧代丙烷-2-基]氧基-3,4,5-三羟基氧杂环己烷-2-羧酸会发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂进行氧化。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等试剂进行。
取代: 亲核取代反应可在氰基和磺酰基上发生,使用甲醇钠或叔丁醇钾等试剂。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠。
主要产物
氧化: 形成羧酸或酮。
还原: 形成胺或醇。
取代: 形成具有改变的官能团的取代衍生物。
科学研究应用
6-[1-[4-氰基-3-(三氟甲基)苯胺基]-3-(4-氟苯基)磺酰基-2-甲基-1-氧代丙烷-2-基]氧基-3,4,5-三羟基氧杂环己烷-2-羧酸在科学研究中具有多种应用:
化学: 用作合成复杂有机分子的构件。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其在治疗癌症和炎症等疾病方面的治疗潜力。
工业: 用于开发具有特定化学性质的先进材料。
作用机制
6-[1-[4-氰基-3-(三氟甲基)苯胺基]-3-(4-氟苯基)磺酰基-2-甲基-1-氧代丙烷-2-基]氧基-3,4,5-三羟基氧杂环己烷-2-羧酸的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物的官能团使其能够与活性位点结合,从而抑制酶活性或调节受体功能。这种相互作用会导致细胞通路的下游效应,影响诸如细胞增殖、凋亡和炎症等过程。
相似化合物的比较
类似化合物
4-溴-3-(三氟甲基)苯胺: 共享三氟甲基和苯胺部分。
甲胺铅卤化物: 含有卤化物和铵基团,用于太阳能电池等不同应用。
独特性
6-[1-[4-氰基-3-(三氟甲基)苯胺基]-3-(4-氟苯基)磺酰基-2-甲基-1-氧代丙烷-2-基]氧基-3,4,5-三羟基氧杂环己烷-2-羧酸之所以独特,是因为它结合了多个官能团,这些官能团赋予了其独特的化学反应性和多种应用的潜力。其结构使其能够与生物靶标进行特定相互作用,使其成为各个科学领域研究和开发的宝贵化合物。
属性
分子式 |
C24H22F4N2O10S |
|---|---|
分子量 |
606.5 g/mol |
IUPAC 名称 |
6-[1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35) |
InChI 键 |
OYKHNYWINRLUAP-UHFFFAOYSA-N |
规范 SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)




![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate](/img/structure/B12288915.png)


![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy-](/img/structure/B12288939.png)
![17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12288946.png)
![azanium;bis[[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12288953.png)

![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)
